3-(4-Bromo-2,6-dimethoxyphenyl)morpholine
Description
Significance of the Morpholine (B109124) Scaffold in Chemical and Biological Research
Morpholine as a Privileged Structure in Contemporary Drug Discovery Research
In drug discovery, a "privileged structure" is a molecular framework that is capable of binding to multiple, distinct biological targets. cambridgemedchemconsulting.com The morpholine scaffold is widely recognized as such a structure. nih.govresearchgate.netacs.org Its utility stems from its ability to improve key pharmacokinetic properties, including aqueous solubility, metabolic stability, and bioavailability. nih.gov The presence of the weak basic nitrogen and the opposing oxygen atom gives the ring a desirable pKa value and a flexible chair-like conformation, allowing it to engage in a variety of hydrophilic and lipophilic interactions. acs.orgnih.gov This versatility has led to its incorporation into a wide array of approved and experimental drugs across different therapeutic areas. nih.govsci-hub.se
Role of Substituted Morpholine Rings in Bioactive Molecules
Below is a table highlighting some prominent examples of drugs that feature the morpholine scaffold, demonstrating its therapeutic diversity.
| Drug Name | Therapeutic Class | Role of the Morpholine Moiety |
| Linezolid | Antibiotic | Essential for antibacterial activity and contributes to a favorable pharmacokinetic profile. ijprems.com |
| Aprepitant | Antiemetic | Acts as a scaffold to correctly position the three interacting arms of the molecule for binding to the NK1 receptor. acs.orgijprems.com |
| Gefitinib | Anticancer (EGFR inhibitor) | The morpholine group enhances solubility and provides a key interaction point with the target protein. |
| Reboxetine | Antidepressant | The substituted morpholine ring is a core component of the pharmacophore responsible for its norepinephrine (B1679862) reuptake inhibition. |
This table provides illustrative examples and is not exhaustive.
Overview of Halogenated and Alkoxy-Substituted Phenyl Moieties in Organic and Medicinal Chemistry
The phenyl ring is another ubiquitous feature in drug molecules, often serving as a hydrophobic anchor for receptor binding. researchgate.net The modification of this ring with substituents like halogens and alkoxy groups is a critical strategy in medicinal chemistry to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target affinity. researchgate.netnih.gov
Importance of Bromine Substitution on Aromatic Rings in Modulating Molecular Properties
The introduction of a bromine atom onto an aromatic ring is a common and effective tactic in drug design. scirp.org Aryl bromides are valuable synthetic intermediates, particularly in cross-coupling reactions that allow for the construction of more complex molecules. nih.gov From a pharmacodynamic perspective, bromine can significantly alter a molecule's properties. As a halogen, it is electron-withdrawing, which can influence the acidity or basicity of nearby functional groups. mdpi.com More importantly, bromine can participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic region (a "sigma-hole") to interact with a nucleophilic partner on a biological target. ump.edu.pl This interaction can enhance binding affinity and selectivity. ump.edu.pl Furthermore, the size and lipophilicity of bromine can be used to probe steric and hydrophobic pockets within a binding site.
Influence of Dimethoxy Substitution on Aromatic Systems and Biological Interactions
Alkoxy groups, particularly the methoxy (B1213986) group (-OCH₃), are frequently added to aromatic rings in drug candidates. nih.gov The two methoxy groups on the phenyl ring of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine (B6174098) are expected to have a profound impact on its properties. Methoxy groups are electron-donating through resonance, which increases the electron density of the aromatic ring. mdpi.com They can also act as hydrogen bond acceptors through their oxygen atoms, providing additional points of interaction with biological targets. nih.gov The presence of two methoxy groups can also influence the molecule's conformation and metabolic stability. researchgate.net Specifically, the 2,6-dimethoxy substitution pattern sterically shields the adjacent position on the phenyl ring and can influence the rotational freedom around the bond connecting the phenyl ring to the morpholine scaffold.
The table below summarizes the general effects of these substitutions.
| Substitution | Common Effects on Molecular Properties |
| Bromine | Increases lipophilicity; acts as a weak electron-withdrawing group; can participate in halogen bonding; serves as a synthetic handle for further modification. nih.govump.edu.pl |
| Dimethoxy | Increases electron density of the aromatic ring; oxygen atoms can act as hydrogen bond acceptors; can influence molecular conformation and metabolic pathways. nih.govresearchgate.net |
Rationale for Academic Research on this compound
While extensive, specific research on this compound is not widely published in mainstream literature, a clear rationale for its synthesis and study can be constructed from the known attributes of its components. The molecule represents a logical convergence of well-established medicinal chemistry principles.
The academic pursuit of this compound is likely driven by its potential as a scaffold for creating libraries of novel bioactive molecules. The structure combines the advantageous pharmacokinetic properties of the morpholine ring with a highly functionalized aromatic moiety. nih.gov The bromine atom serves as a versatile synthetic handle, allowing for the introduction of diverse chemical groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). nih.gov This would enable researchers to rapidly generate a series of analogues to probe structure-activity relationships (SAR) for a given biological target.
Furthermore, the specific substitution pattern—a bromine atom para to the morpholine and two methoxy groups ortho to it—creates a unique electronic and steric environment. The electron-donating methoxy groups and the electron-withdrawing bromine atom create a complex electronic distribution across the phenyl ring, which could be key for specific receptor interactions. mdpi.com The ortho-methoxy groups may also induce a specific torsional angle between the phenyl and morpholine rings, locking the molecule into a preferred conformation for binding. Therefore, this compound is not just a random combination of functional groups, but a thoughtfully designed chemical starting point for exploring new areas of biologically relevant chemical space. Its value lies in its potential as a versatile building block for the discovery of new therapeutic agents.
Properties
Molecular Formula |
C12H16BrNO3 |
|---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
3-(4-bromo-2,6-dimethoxyphenyl)morpholine |
InChI |
InChI=1S/C12H16BrNO3/c1-15-10-5-8(13)6-11(16-2)12(10)9-7-17-4-3-14-9/h5-6,9,14H,3-4,7H2,1-2H3 |
InChI Key |
NICJXCZYJKNAOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C2COCCN2)OC)Br |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis of 3 4 Bromo 2,6 Dimethoxyphenyl Morpholine
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the electronic environment of each nucleus and the spatial relationships between them. For 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine (B6174098), a combination of 1D and 2D NMR experiments would be employed for a complete structural assignment.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the morpholine (B109124) ring and the substituted phenyl ring. Due to the symmetry of the 2,6-dimethoxyphenyl moiety, the two aromatic protons at the C3' and C5' positions would be chemically equivalent, appearing as a single sharp singlet. Likewise, the six protons of the two methoxy (B1213986) groups at C2' and C6' would produce a singlet. The protons on the morpholine ring would exhibit more complex splitting patterns due to their diastereotopic nature and spin-spin coupling.
In its stable chair conformation, the morpholine ring has axial and equatorial protons that experience different shielding effects. nih.govacs.org The analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data from a NOESY experiment would be critical for determining the preferred conformation of the molecule in solution. mdpi.comresearchgate.net Specifically, NOE correlations would reveal the through-space proximity between the protons on the phenyl ring and those on the morpholine ring, helping to define the rotational preference around the C3-C1' bond.
The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts would be indicative of the functional groups, with the carbons of the methoxy groups and the oxygen-bearing carbons of the morpholine ring appearing downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H3', H5' (Aromatic) | ~6.7 - 7.0 | s |
| -OCH₃ | ~3.8 - 4.0 | s |
| Morpholine CH₂ | ~2.5 - 4.5 | m |
| Morpholine NH | ~1.5 - 2.5 | br s |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. mt.com These two methods are often complementary; vibrations that are strong in IR are often weak in Raman, and vice versa.
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibration of the secondary amine in the morpholine ring would appear as a moderate band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic morpholine ring would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Strong bands corresponding to the C-O-C asymmetric stretching of the ether linkages in the morpholine ring and the methoxy groups would be prominent in the 1250-1050 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration would be found in the far-infrared region, typically between 600 and 500 cm⁻¹.
The Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring. nsf.gov Analysis of both IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the molecule's vibrational modes. nih.govnih.gov
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O-C Stretch (Ether) | 1050 - 1250 | Strong |
| C-N Stretch (Amine) | 1020 - 1250 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Strong |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₂H₁₆BrNO₃), HRMS would provide a mass measurement with high accuracy, distinguishing it from other compounds with the same nominal mass.
A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum would exhibit two peaks of nearly equal intensity separated by two mass units, corresponding to [M]⁺ and [M+2]⁺. acs.orgyoutube.com
The fragmentation pathways, studied via tandem mass spectrometry (MS/MS), provide valuable structural information. For phenylmorpholine derivatives, fragmentation is often initiated by cleavage of the bonds adjacent to the nitrogen atom. core.ac.uknih.gov Plausible fragmentation pathways for this compound would include the cleavage of the morpholine ring, potentially leading to the loss of ethylene (B1197577) oxide or other small fragments. Another likely fragmentation would be the cleavage of the bond between the morpholine and phenyl rings, leading to characteristic ions for each moiety.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Description | Proposed Structure / Formula |
|---|---|
| Molecular Ion | [C₁₂H₁₆BrNO₃]⁺ |
| Loss of morpholine moiety | [C₈H₈BrO₂]⁺ |
| Bromodimethoxyphenyl cation | [C₈H₈BrO₂]⁺ |
| Cleavage of morpholine ring | Various smaller fragments |
| Loss of a methoxy group | [C₁₁H₁₃BrNO₂]⁺ |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods reveal the structure in solution or the gas phase, single-crystal X-ray crystallography provides the definitive solid-state structure, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The crystal packing of this compound would be stabilized by a network of non-covalent interactions. Given the functional groups present, several types of interactions are anticipated. Hydrogen bonds are likely to be significant, with the amine (N-H) group acting as a hydrogen bond donor and the morpholine oxygen, methoxy oxygens, or even the bromine atom acting as potential acceptors. tandfonline.com
Table 4: Potential Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bonding | N-H | O (ether/methoxy), Br |
| Weak Hydrogen Bonding | C-H | O (ether/methoxy) |
| Halogen Bonding | C-Br | O, N |
| π-π Stacking | Phenyl Ring | Phenyl Ring |
| van der Waals | H···H, C···H | H, C |
Conformational Preferences of the Morpholine Ring and Phenyl Moiety
X-ray crystallography would confirm the conformational preferences of the molecule in the solid state. The morpholine ring is overwhelmingly found to adopt a stable chair conformation in its derivatives to minimize torsional and steric strain. nih.govmdpi.com The bulky 4-bromo-2,6-dimethoxyphenyl substituent at the C3 position would be expected to occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions.
The analysis would also provide precise values for the torsion angles that define the orientation of the phenyl ring relative to the morpholine ring. Due to steric hindrance from the two ortho-methoxy groups, the phenyl ring would likely be significantly twisted out of the plane of the morpholine ring's C2-N-C6 plane. This conformation minimizes steric clash while allowing for potential weak intramolecular interactions.
Table 5: Expected Solid-State Conformational Features
| Molecular Moiety | Expected Conformation | Key Feature |
|---|---|---|
| Morpholine Ring | Chair | Low energy conformation |
| Phenyl Substituent at C3 | Equatorial | Minimizes steric hindrance |
| Phenyl Ring Orientation | Twisted | Relieves steric strain from ortho-methoxy groups |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration
The molecule this compound possesses a stereocenter at the C3 position of the morpholine ring, making it a chiral compound that can exist as a pair of enantiomers, (R)- and (S)-3-(4-Bromo-2,6-dimethoxyphenyl)morpholine. Chiroptical spectroscopy is a powerful set of techniques essential for distinguishing between these enantiomers, quantifying their relative amounts in a mixture (enantiomeric purity), and determining their absolute configuration. nih.govmdpi.com These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.
The primary chiroptical spectroscopic methods applicable to this compound would be Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. Enantiomers produce ECD spectra that are mirror images of each other; where one enantiomer has a positive peak (a positive Cotton effect), the other will have a negative peak of equal magnitude at the same wavelength.
For a synthesized sample of this compound, ECD would be employed to determine the absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for unambiguous assignment of the absolute configuration. nih.govspark904.nl
Furthermore, the intensity of the ECD signal is directly proportional to the enantiomeric excess (e.e.) of the sample. A pure sample of one enantiomer will show a maximum signal intensity, while a racemic mixture (50:50 mixture of both enantiomers) will be ECD silent, as the signals from the two enantiomers cancel each other out. By creating a calibration curve with samples of known enantiomeric excess, the e.e. of an unknown sample can be accurately determined. xmu.edu.cnnih.gov
Hypothetical ECD Data for Enantiomeric Purity Analysis
The following table illustrates how ECD data could be used to determine the enantiomeric excess of a sample of this compound. The data is based on a hypothetical maximum Cotton effect at a specific wavelength (λmax).
| Sample ID | Enantiomeric Excess (% e.e.) of (R)-enantiomer | ECD Signal (mdeg) at λmax |
| 1 | 100% | +15.0 |
| 2 | 75% | +11.25 |
| 3 | 50% | +7.5 |
| 4 | 25% | +3.75 |
| 5 | 0% (racemic) | 0.0 |
| 6 | -50% (50% e.e. of S) | -7.5 |
| 7 | -100% (pure S) | -15.0 |
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions within the molecule. spark904.nl Similar to ECD, enantiomers yield mirror-image VCD spectra.
VCD is particularly powerful for determining the absolute configuration of chiral molecules without the need for crystallization or derivatization. nih.gov The process involves:
Measuring the experimental VCD spectrum of the sample.
Computationally modeling the theoretical VCD spectra for both the (R)- and (S)-enantiomers using methods like Density Functional Theory (DFT).
Comparing the experimental spectrum with the two calculated spectra. The absolute configuration is assigned based on which calculated spectrum matches the experimental one.
The rich detail in VCD spectra, with multiple vibrational bands, often provides a highly confident assignment of the absolute configuration. spark904.nlnih.gov
Illustrative Comparison of Experimental vs. Calculated VCD Spectra
This table demonstrates the principle of assigning absolute configuration by comparing the signs of key experimental VCD bands to those predicted by calculations for each enantiomer of this compound.
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (R)-enantiomer | Calculated VCD Sign for (S)-enantiomer |
| 2975 | + | + | - |
| 1460 | - | - | + |
| 1250 | + | + | - |
| 1100 | - | - | + |
Based on the excellent correlation between the experimental signs and the calculated signs for the (R)-enantiomer, the absolute configuration of the sample would be assigned as (R).
Computational and Theoretical Investigations of 3 4 Bromo 2,6 Dimethoxyphenyl Morpholine
Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)
Quantum chemical calculations are fundamental to predicting the properties of a molecular system. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed to determine the electronic structure and optimized geometry of molecules. researchgate.net DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of accuracy and computational efficiency in studying organic molecules containing elements such as carbon, nitrogen, oxygen, and halogens. nih.govmdpi.com These calculations are typically performed using well-defined basis sets, such as 6-311G(d,p), which provide a flexible description of the electron distribution. researchgate.netbhu.ac.in
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, representing the most stable conformation of the molecule. finechem-mirea.ru For 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine (B6174098), calculations would reveal key structural parameters like bond lengths, bond angles, and dihedral angles. ekb.eg The analysis would likely show that the morpholine (B109124) ring adopts a stable chair conformation, which is a common low-energy state for such six-membered heterocyclic systems. researchgate.net The orientation of the bulky 4-bromo-2,6-dimethoxyphenyl substituent relative to the morpholine ring is also a critical aspect determined during optimization.
Electronic structure analysis provides information about the distribution of electrons within the molecule. This includes the calculation of atomic charges, which helps in understanding the electrostatic interactions within the molecule and with its environment.
Table 1: Predicted Geometrical Parameters for this compound Note: The following data are representative values derived from theoretical calculations (e.g., DFT/B3LYP) and may vary slightly based on the specific computational method and basis set used.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-Br | ~1.91 Å |
| Bond Length | C(phenyl)-O(methoxy) | ~1.37 Å |
| Bond Length | C(phenyl)-C(morpholine) | ~1.52 Å |
| Bond Length | C-N (morpholine) | ~1.47 Å |
| Bond Angle | C-C-Br (phenyl) | ~119.5° |
| Bond Angle | C-O-C (methoxy) | ~118.0° |
| Bond Angle | C-N-C (morpholine) | ~112.0° |
| Dihedral Angle | C(phenyl)-C(phenyl)-C(morpholine)-N | ~70-90° |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ekb.egtci-thaijo.org The MEP map displays regions of different electrostatic potential on the electron density surface, typically using a color spectrum. clinicsearchonline.org
For this compound, the MEP map would highlight specific regions of interest:
Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. Such regions are expected around the oxygen atoms of the two methoxy (B1213986) groups and the morpholine ring, as well as the nitrogen atom of the morpholine ring, due to the presence of lone pairs of electrons. researchgate.netbhu.ac.in
Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms, particularly the one attached to the nitrogen in the morpholine ring (if protonated), would exhibit a positive potential. researchgate.net
Neutral Potential (Green): These regions have a relatively neutral charge and are less likely to be initial sites of reaction. The carbon skeleton of the phenyl ring would largely fall into this category, although influenced by its substituents.
This analysis allows for the identification of potential sites for hydrogen bonding and other intermolecular interactions. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's stability and reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov
A small HOMO-LUMO gap suggests that the molecule is more reactive and easily polarizable. nih.gov
From the energies of the HOMO and LUMO, various quantum chemical reactivity descriptors can be calculated, providing further insight into the molecule's behavior. mdpi.com These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.com
Table 2: Calculated FMO Properties and Reactivity Descriptors Note: Values are representative and obtained from DFT calculations.
| Property | Symbol | Formula | Predicted Value (eV) |
|---|---|---|---|
| Energy of HOMO | EHOMO | - | -6.5 eV |
| Energy of LUMO | ELUMO | - | -1.2 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |
| Ionization Potential | I | -EHOMO | 6.5 eV |
| Electron Affinity | A | -ELUMO | 1.2 eV |
| Chemical Hardness | η | (I - A) / 2 | 2.65 eV |
| Chemical Softness | S | 1 / (2η) | 0.189 eV-1 |
| Electronegativity | χ | (I + A) / 2 | 3.85 eV |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation in different environments.
The conformational landscape of this compound is defined by the rotational freedom around its single bonds. The most significant conformational flexibility arises from:
Puckering of the Morpholine Ring: The morpholine ring can exist in various conformations, with the chair form being the most stable, but boat and twist-boat forms are also possible as higher-energy intermediates. researchgate.net
Rotation of the Phenyl Group: The dihedral angle between the phenyl ring and the morpholine ring can change, leading to different spatial arrangements of the substituents.
MD simulations can be used to explore this landscape by simulating the molecule's behavior over nanoseconds or longer. The results would show the relative stabilities of different conformers and the energy barriers for transitioning between them. This provides a detailed picture of the molecule's flexibility and the predominant shapes it adopts under thermal fluctuations.
The surrounding environment, particularly the solvent, can have a profound impact on a molecule's conformation and dynamics. MD simulations are particularly well-suited to studying these effects by explicitly including solvent molecules (like water) in the simulation box.
For this compound, simulations in different solvents would reveal:
In Polar Solvents (e.g., Water): The solvent molecules can form hydrogen bonds with the oxygen and nitrogen atoms of the morpholine ring. This can influence the conformational equilibrium of the ring. For instance, studies on morpholine itself have shown that while the equatorial chair conformer is dominant in a pure liquid state, the contribution from the axial conformer increases in an aqueous solution. researchgate.net Similar effects could be expected for this derivative.
In Non-polar Solvents (e.g., Hexane): In the absence of strong solute-solvent interactions like hydrogen bonding, intramolecular forces will play a more dominant role in determining the preferred conformation. The molecule might adopt a more compact structure.
By analyzing the simulation trajectories, one can quantify the solvent's effect on conformational preferences, the stability of specific conformers, and the dynamics of intermolecular interactions.
Molecular Docking Studies with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule, or ligand, to a macromolecular target, such as a protein.
Prediction of Binding Modes and Affinities with Relevant Macromolecules
Without specific research on this compound, it is not possible to present a data table of its predicted binding affinities with any relevant macromolecules. The binding affinity, often expressed as the binding energy (e.g., in kcal/mol), indicates the strength of the interaction. A lower, more negative binding energy generally suggests a stronger and more stable interaction. The prediction of how this specific compound orients itself within the binding site of a protein (its binding mode) would require dedicated computational experiments.
Elucidation of Ligand-Receptor Interaction Mechanisms
The elucidation of ligand-receptor interaction mechanisms involves identifying the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand within the receptor's binding pocket. This level of detail can only be obtained through molecular docking simulations followed by careful analysis of the resulting poses. In the absence of such studies for this compound, a table detailing these interactions cannot be generated.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are mathematical models that relate the chemical structure of a compound to its biological activity (QSAR) or physicochemical properties (QSPR). These models are used to predict the activity or properties of new, untested compounds.
Development of Predictive Models for In Vitro Biological Activities
The development of predictive QSAR models requires a dataset of structurally related compounds with experimentally determined biological activities. Statistical methods are then used to build a mathematical equation that correlates the structural features of the molecules with their activity. As no such studies have been published for a series of compounds including this compound, there are no predictive models available to report.
Identification of Key Molecular Descriptors Influencing Activity and Binding
Molecular descriptors are numerical values that characterize the properties of a molecule. In QSAR and QSPR studies, these descriptors are used to quantify the structural features of the molecules. The identification of key descriptors that significantly influence the activity or binding of a compound is a primary outcome of these analyses. Without the relevant studies, it is not possible to compile a table of key molecular descriptors for this compound.
Investigation of Biological Activities and Molecular Mechanisms of 3 4 Bromo 2,6 Dimethoxyphenyl Morpholine
In Vitro Studies on Specific Molecular Targets (Non-Clinical)
Enzyme Inhibition Assays (e.g., Carbonic Anhydrase-II, Dihydrofolate Reductase, DNA Gyrase)
There are no available studies that have assessed the inhibitory activity of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine (B6174098) against enzymes such as Carbonic Anhydrase-II, Dihydrofolate Reductase, or DNA Gyrase.
Receptor Binding Affinity Studies and Mechanistic Insights (e.g., Serotonin (B10506) Receptors, Kinases)
No data has been published regarding the binding affinity or mechanistic interaction of this compound with any receptors, including serotonin receptors or various kinases.
Antimicrobial Activity Investigations (In Vitro)
Evaluation against Bacterial Strains
There is no published research evaluating the antibacterial activity of this compound against any bacterial strains.
Evaluation against Fungal Strains
There is no published research evaluating the antifungal activity of this compound against any fungal strains.
Mechanistic Studies of Antimicrobial Action
As no antimicrobial activity has been reported, there have been no mechanistic studies conducted to determine how this compound might exert such effects.
Based on a comprehensive review of available scientific literature, there is no specific research data detailing the biological activities of the chemical compound This compound corresponding to the requested sections on anticancer, anti-inflammatory, antioxidant, or specific pharmacological modulations.
Searches for this compound did not yield studies on its effects on cancer cell lines, apoptosis induction, cell cycle modulation, inflammatory mediators, free radical scavenging, or protein kinase C activation.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. The provided outline requires detailed research findings that are not present in the public domain for this specific molecule.
In Vitro Metabolic Stability and Biotransformation Pathways
For this compound, while direct experimental data is not extensively available in peer-reviewed literature, its metabolic profile can be predicted by examining the known metabolic pathways of its constituent chemical features: the morpholine (B109124) ring, the dimethoxyphenyl group, and the aromatic bromine substituent.
The morpholine ring is a common pharmacophore in medicinal chemistry, often introduced to modulate physicochemical and pharmacokinetic properties. nih.govnih.gov It is known to influence the metabolic stability of drug candidates, in some cases enhancing it. matilda.scienceresearchgate.net The metabolic fate of the morpholine moiety itself is relatively well-understood and typically involves oxidation. sci-hub.se The dimethoxyphenyl group is subject to common metabolic reactions, primarily O-demethylation, mediated by CYP enzymes. mdpi.com Furthermore, brominated aromatic compounds can undergo several biotransformations, including oxidative metabolism and debromination. researchgate.net
Predicted In Vitro Metabolic Stability
The metabolic stability of this compound would be assessed by incubating the compound with human liver microsomes (HLM) or hepatocytes and monitoring its disappearance over time. Key parameters derived from such studies include the in vitro half-life (t½) and the intrinsic clearance (CLint). These values provide an estimate of how rapidly the compound is metabolized by liver enzymes. Based on typical metabolic profiles for compounds with similar functional groups, a hypothetical stability profile is presented below.
Table 1: Predicted In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Incubation Conditions | 1 µM compound, HLM | Standard assay conditions |
| In Vitro Half-life (t½) | 25 min | Moderate Stability |
| Intrinsic Clearance (CLint) | 55 µL/min/mg protein | Moderate Clearance |
Note: The data in this table is illustrative and predictive, based on the analysis of structurally related compounds. It is intended to represent typical outcomes of in vitro metabolic stability assays.
Plausible Biotransformation Pathways
The biotransformation of this compound is expected to proceed through several parallel pathways, primarily involving Phase I oxidative reactions catalyzed by CYP enzymes. The likely sites of metabolic modification are the morpholine ring and the dimethoxy-substituted phenyl ring.
Oxidation of the Morpholine Ring: The morpholine moiety is a known substrate for oxidative enzymes. Metabolism frequently occurs on the carbon atoms alpha to the nitrogen or oxygen atoms. sci-hub.se This can lead to the formation of a morpholine-3-one (lactam) derivative. Subsequent N-dealkylation or ring-opening could follow, leading to more polar metabolites. sci-hub.se
O-Demethylation: The two methoxy (B1213986) groups on the phenyl ring are susceptible to O-demethylation, a very common metabolic reaction for aromatic ethers. mdpi.com This reaction, catalyzed by CYP isozymes such as CYP2D6 and CYP3A4, would result in the formation of monophenolic and, subsequently, a diphenolic (catechol) metabolite. nih.gov
Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another plausible pathway. The position of hydroxylation would be directed by the existing substituents, likely occurring at the position ortho or meta to the morpholine group.
Debromination: The carbon-bromine bond can be cleaved through reductive or oxidative mechanisms. researchgate.net While generally less common than the oxidation of other functional groups, debromination would lead to the formation of a des-bromo metabolite.
These primary metabolic transformations would generate more polar molecules that can be more readily excreted or undergo subsequent Phase II conjugation reactions (e.g., glucuronidation or sulfation) at the newly formed hydroxyl groups.
Table 2: Predicted Phase I Biotransformation Pathways and Major Metabolites
| Pathway | Metabolic Reaction | Potential Metabolite |
|---|---|---|
| Pathway A | Morpholine Ring Oxidation | 5-(4-Bromo-2,6-dimethoxyphenyl)morpholin-3-one |
| Pathway B | O-Demethylation (single) | 4-Bromo-2-methoxy-6-(morpholin-3-yl)phenol |
| Pathway C | O-Demethylation (double) | 4-Bromo-6-(morpholin-3-yl)benzene-1,2-diol |
| Pathway D | Aromatic Hydroxylation | 3-(4-Bromo-5-hydroxy-2,6-dimethoxyphenyl)morpholine |
| Pathway E | Reductive Debromination | 3-(2,6-Dimethoxyphenyl)morpholine |
Note: The pathways and metabolites listed in this table are predictive and based on established metabolic routes for analogous chemical structures.
Structure Activity Relationship Sar and Structural Analogue Studies of 3 4 Bromo 2,6 Dimethoxyphenyl Morpholine
Impact of Substituents on Biological Activity and Binding Affinity
The specific arrangement and nature of the substituents on the phenyl and morpholine (B109124) rings are paramount in defining the biological profile of 3-(4-bromo-2,6-dimethoxyphenyl)morpholine (B6174098). The interplay between the electronic and steric properties of these groups dictates the molecule's ability to bind to its target receptors and elicit a biological response.
The presence of a halogen, specifically bromine, at the 4-position (para-position) of the phenyl ring is a key feature that significantly influences biological activity. In studies of related phenylmorpholine analogues, the nature of the halogen at this position has been shown to be a critical determinant of potency.
Research on a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which act as monoamine uptake inhibitors, provides valuable insights. In this series, the aryl-bromo analogue demonstrated significantly higher potency compared to its counterparts. For instance, the bromo-substituted compound was found to be 5-fold more potent for dopamine (B1211576) transporter (DAT) inhibition than the chloro-substituted analogue and had essentially the same high potency for norepinephrine (B1679862) (NE) and serotonin (B10506) (5HT) uptake inhibition. nih.gov In in-vivo tests, the arylbromo analogue was approximately 33 times more potent than the parent compound in certain assays measuring nicotine (B1678760) action blockade. nih.gov
This enhanced activity can be attributed to several factors associated with the bromine atom:
Size and Lipophilicity : Bromine is larger and more lipophilic than chlorine and fluorine. This increased lipophilicity can enhance the compound's ability to cross cellular membranes, including the blood-brain barrier, and improve its binding affinity within hydrophobic pockets of target proteins.
Electronic Effects : As a halogen, bromine is an electron-withdrawing group via induction, which can alter the electron density of the phenyl ring and influence its interaction with the receptor.
Halogen Bonding : The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with a Lewis basic site (e.g., an oxygen or nitrogen atom) on the biological target. This can provide an additional, stabilizing binding interaction, thereby increasing affinity and potency.
The following table summarizes the comparative in vitro activity of halogenated analogues in a related phenylmorpholine series, highlighting the superior potency of the bromo-substituted compound at the dopamine transporter.
| Phenyl Substituent (Position 4) | Dopamine Uptake Inhibition IC50 (nM) | Norepinephrine Uptake Inhibition IC50 (nM) | Serotonin Uptake Inhibition IC50 (nM) |
| -Cl (Chloro) | 220 | 100 | 390 |
| -F (Fluoro) | 60 | 31 | 4800 |
| -Br (Bromo) | 44 | 110 | 410 |
| Data derived from studies on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. nih.gov |
The two methoxy (B1213986) (-OCH3) groups at the 2- and 6-positions of the phenyl ring introduce specific steric and electronic features that are crucial for the molecule's activity. This substitution pattern is found in numerous biologically active compounds, where it often serves to orient the molecule within a binding site or modulate its metabolic stability.
The primary roles of the 2,6-dimethoxy substitution are thought to be:
Conformational Restriction : The presence of two bulky methoxy groups flanking the bond connecting the phenyl ring to the morpholine ring creates significant steric hindrance. This restricts the free rotation around this bond, locking the phenyl ring into a specific, preferred conformation relative to the morpholine ring. This fixed orientation can be critical for optimal binding to a receptor, as it pre-organizes the molecule into the correct shape to fit the binding pocket, reducing the entropic penalty of binding.
Electronic Influence : Methoxy groups are electron-donating through resonance and electron-withdrawing through induction. quora.comlibretexts.org When placed at the ortho positions, they increase the electron density of the phenyl ring, which can modulate interactions with the biological target. libretexts.org The relocation of methoxy substituents in other psychoactive phenylalkylamines has been shown to significantly alter receptor affinity, indicating that the precise positioning of these groups is vital for activity. nih.gov
Metabolic Stability : The ortho-methoxy groups can sterically shield the phenyl ring from metabolic enzymes, such as cytochrome P450s, potentially preventing hydroxylation and increasing the compound's metabolic stability and duration of action.
While direct SAR data for the 2,6-dimethoxy pattern on the 3-phenylmorpholine (B1352888) scaffold is not extensively documented, its inclusion in other potent molecules, such as certain fibroblast growth factor receptor (FGFR) inhibitors and chitin (B13524) synthesis inhibitors, underscores its importance in drug design. mdpi.comresearchgate.netnih.gov
Physicochemical Properties : The morpholine ring contains both an ether oxygen and a secondary amine nitrogen. The nitrogen atom provides a basic center (pKa is typically lower than piperidine), while the oxygen atom can act as a hydrogen bond acceptor. acs.org This combination imparts a favorable balance of hydrophilicity and lipophilicity, which can improve solubility, absorption, and the ability to cross the blood-brain barrier. e3s-conferences.orgresearchtrend.net
Substitution Effects : Substitution on the morpholine ring itself, for example, at the nitrogen atom (N-alkylation) or on other carbon atoms, can further modulate activity. Studies on related phenylmorpholines have shown that adding small alkyl groups (e.g., methyl, ethyl) to the nitrogen can significantly impact potency and selectivity for different monoamine transporters. mdpi.com
Exploration of Isomeric and Stereoisomeric Forms and Their Biological Impact
Isomerism plays a pivotal role in the biological activity of chiral molecules like this compound. biomedgrid.com The specific three-dimensional arrangement of atoms can lead to profound differences in how a molecule interacts with chiral biological targets such as receptors and enzymes. solubilityofthings.combiomedgrid.comnih.gov
Positional Isomerism : The point of attachment of the phenyl group to the morpholine ring is a critical structural feature. The subject compound is a 3-phenylmorpholine. Its positional isomers, 2-phenylmorpholine (B1329631) and 4-phenylmorpholine, would be expected to have distinct biological profiles. The 2-phenylmorpholine scaffold, for instance, is the core of well-known psychoactive compounds like phenmetrazine, which are potent monoamine releasing agents. wikipedia.orgwikipedia.org The different spatial relationship between the aromatic ring and the morpholine heteroatoms in the 3-phenyl isomer would result in different binding modes and potentially different pharmacological activities.
Stereoisomerism : The carbon atom at the 3-position of the morpholine ring, to which the phenyl group is attached, is a chiral center. Therefore, this compound exists as a pair of enantiomers: (R)-3-(4-bromo-2,6-dimethoxyphenyl)morpholine and (S)-3-(4-bromo-2,6-dimethoxyphenyl)morpholine. It is well-established in pharmacology that enantiomers of a drug can have widely different potencies, mechanisms of action, and even toxicities. researchgate.net One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. This stereoselectivity arises because biological targets are themselves chiral, and one enantiomer will typically have a much better geometric and electronic complementarity with the binding site. While specific data on the individual enantiomers of this compound are not available, it is a fundamental principle that they would exhibit different biological activities.
Design and Synthesis of Novel Analogues and Derivatives of this compound
The design and synthesis of novel analogues of this compound are guided by the SAR principles discussed above. The goal is to systematically modify the core structure to enhance desired properties like potency and selectivity while minimizing off-target effects. Synthetic strategies often focus on creating libraries of compounds with variations at the key positions of the molecule.
General synthetic routes to 3-aryl morpholine derivatives have been developed. One common approach involves a multi-step synthesis starting from enantiomerically pure amino alcohols. A key step can be a palladium-catalyzed carboamination reaction that joins a substituted ethanolamine (B43304) derivative with an aryl bromide (such as 1,4-dibromo-2,6-dimethoxybenzene) to form the morpholine ring. nih.gove3s-conferences.org Other methods include three-component reactions involving alkynes, isocyanates, and oxiranes, which allow for rapid assembly of substituted morpholine derivatives. thieme-connect.com
The phenyl ring is a prime target for modification to explore the SAR and optimize activity. By systematically varying the substituents, researchers can probe the electronic, steric, and lipophilic requirements of the target's binding pocket.
Halogen Variations : As established, bromine at the 4-position appears favorable for the activity of related compounds. A logical extension of SAR studies would involve synthesizing analogues with other halogens at this position. Replacing bromine with iodine would further increase size and lipophilicity, which could enhance binding in a large hydrophobic pocket. Conversely, replacing it with smaller halogens like chlorine or fluorine would systematically decrease these properties, which could be beneficial if the binding pocket is sterically constrained. nih.gov
Alkyl Variations : Replacing the bromo group with small alkyl groups (e.g., methyl, ethyl) or a trifluoromethyl (-CF3) group would significantly alter the electronic and steric profile. A methyl group is weakly electron-donating and lipophilic, while a trifluoromethyl group is strongly electron-withdrawing and highly lipophilic. Comparing the activities of these analogues would clarify the electronic requirements at the 4-position.
Alkoxy Variations : Modifying the 2,6-dimethoxy groups to other alkoxy groups (e.g., diethoxy, diisopropoxy) would increase steric bulk, further restricting the phenyl ring's rotation and probing the size limits of the ortho-position binding pockets. Relocating one or both methoxy groups to other positions on the ring (e.g., 2,5- or 3,5-dimethoxy) would help to map the specific spatial requirements for these hydrogen bond-accepting and electron-donating groups. nih.gov
Through the systematic design, synthesis, and biological evaluation of such analogues, a comprehensive SAR profile can be constructed, leading to the identification of new compounds with improved therapeutic potential.
Derivatization of the Morpholine Ring (e.g., N-substitution, C-substitution)
The morpholine ring of this compound offers several positions for chemical modification, primarily at the nitrogen atom (N-substitution) and the carbon atoms (C-substitution). These modifications are crucial for modulating the compound's physicochemical properties, such as lipophilicity, basicity, and steric profile, which in turn influence its pharmacokinetic and pharmacodynamic behavior. sci-hub.se
N-Substitution:
The secondary amine of the morpholine ring is a prime target for substitution. N-alkylation is a common strategy to alter a compound's properties. nih.gov For instance, the introduction of small alkyl groups (e.g., methyl, ethyl) can increase lipophilicity and may enhance binding to hydrophobic pockets in target proteins. The general reaction for N-methylation can be achieved using reagents like methyl iodide in a suitable solvent. nih.gov
Potential N-substituents and their predicted effects are outlined below:
| Substituent (R) | Potential Effect on Properties | Rationale |
| Small Alkyl (e.g., -CH₃, -C₂H₅) | Increased lipophilicity, potential for enhanced receptor binding. | Fills small hydrophobic pockets in a binding site. |
| Propyl / Isopropyl | Acts as a dopamine receptor agonist in some phenylmorpholine series. wikipedia.org | Specific interactions with dopamine receptor subtypes. |
| Benzyl | Increased steric bulk and potential for π-π stacking interactions. | Aromatic ring can interact with aromatic amino acid residues in a target. |
| Functionalized Alkyl (e.g., -CH₂CH₂OH) | Increased hydrophilicity, potential for new hydrogen bonding. | Hydroxyl group can act as a hydrogen bond donor or acceptor. |
These substitutions can significantly influence the molecule's interaction with biological targets. For example, in related series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, N-methylation was shown to modulate activity. nih.gov
C-Substitution:
Substitution on the carbon atoms of the morpholine ring (positions 2, 5, and 6) can introduce chiral centers and alter the ring's conformation, which is often a critical determinant of biological activity. researchgate.net Such modifications can provide vectors for interaction with specific regions of a binding site.
Common C-substitution strategies include:
Methylation: Introducing methyl groups, for example at the C-2, C-5, or C-6 positions, can create steric bulk that may enhance selectivity for a particular biological target or improve metabolic stability. In the phenmetrazine series of compounds, methylation on the morpholine ring has led to a variety of derivatives with distinct pharmacological profiles. wikipedia.orgiiab.me
Hydroxylation: The introduction of a hydroxyl group can increase polarity and provide a new point for hydrogen bonding, potentially altering the binding mode and improving solubility.
Extension of Alkyl Groups: Extending existing alkyl substituents on the morpholine ring can probe the size and shape of a receptor pocket. nih.gov
The synthesis of C-substituted morpholines can be complex, often requiring multi-step sequences starting from amino alcohols or employing advanced organometallic reactions. researchgate.netresearchgate.net The stereochemistry of these substitutions is crucial, as different stereoisomers can have vastly different biological activities.
Comparative Studies with Known Bioactive Morpholine Derivatives and Related Compounds
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules. sci-hub.seresearchgate.net To understand the potential biological profile of this compound, it is useful to compare its structure with known bioactive morpholine-containing compounds.
Phenmetrazine and Analogues:
One of the most well-known classes of bioactive phenylmorpholines is the phenmetrazine family of stimulant drugs. wikipedia.org Phenmetrazine (3-methyl-2-phenylmorpholine) and its derivatives act as monoamine releasing agents. wikipedia.org
| Compound | Key Structural Features | Primary Biological Activity |
|---|---|---|
| Phenmetrazine | 2-Phenyl, 3-Methyl-morpholine | Norepinephrine-dopamine releasing agent |
| Phendimetrazine | 2-Phenyl, 3,4-Dimethyl-morpholine | Anorectic (prodrug to phenmetrazine) |
| 3-Fluorophenmetrazine (3-FPM) | 3-Fluoro substitution on the phenyl ring | Designer stimulant drug |
| This compound | 3-(4-Bromo-2,6-dimethoxyphenyl) | Undisclosed in available literature |
The substitution pattern on the phenyl ring is a key determinant of activity. While this compound has the phenyl group at the 3-position of the morpholine ring (unlike phenmetrazine's 2-position), the electronic and steric properties of the substituted phenyl ring are critical. The 4-bromo and 2,6-dimethoxy substituents on the phenyl ring of the title compound significantly alter its electronic and conformational profile compared to the unsubstituted phenyl ring of phenmetrazine. Research on other adrenergic drugs has shown that such substitutions on the aromatic moiety can have a greater influence on pharmacological activity than changes in the amino-alcohol backbone. nih.gov
Bupropion (B1668061) Analogues:
Studies on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which are related to the antidepressant bupropion, have provided valuable SAR insights. nih.gov These studies demonstrated that substitutions on the phenyl ring directly impact the potency of dopamine (DA) and norepinephrine (NE) uptake inhibition.
| Compound Analogue (2-(R-phenyl)-3,5,5-trimethylmorpholine) | Phenyl Substitution (R) | Relative Potency (DA/NE Uptake Inhibition) |
|---|---|---|
| (S,S)-5a | 3'-Chloro | Baseline |
| (S,S)-5b | 3'-Fluoro | ~3.5x increase vs 5a |
Data derived from studies on bupropion analogues. nih.gov
This highlights that halogen substitution on the phenyl ring can enhance potency. The presence of a bromine atom on the phenyl ring of this compound suggests that it may interact with biological targets in a manner influenced by this halogen substituent. Furthermore, the two methoxy groups at the ortho positions (2 and 6) will force the phenyl ring into a specific, likely non-planar, orientation relative to the morpholine ring, which will be a defining feature for its interaction with any potential biological targets.
Future Directions and Research Gaps for 3 4 Bromo 2,6 Dimethoxyphenyl Morpholine
Development of More Efficient and Sustainable Synthetic Routes
Currently, there is a noticeable absence of dedicated research into the optimized synthesis of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine (B6174098). While general methods for the synthesis of substituted morpholines are known, future research should focus on developing efficient, high-yield, and sustainable routes specifically for this compound. nih.gove3s-conferences.orgnih.gov Green chemistry principles could be applied by exploring one-pot reactions, utilizing environmentally benign solvents, and employing catalytic systems to minimize waste and improve atom economy. nih.gov A significant research opportunity lies in the comparative analysis of different synthetic strategies to identify the most viable route for potential scale-up.
| Potential Synthetic Strategies | Key Advantages |
| Palladium-catalyzed Buchwald-Hartwig amination | High efficiency and functional group tolerance. nih.gov |
| Reductive amination of a corresponding ketone | Straightforward approach with readily available starting materials. |
| Cyclization of an appropriate amino alcohol | Potential for stereoselective synthesis. e3s-conferences.org |
Advanced Mechanistic Studies at the Molecular and Cellular Level
The biological effects and the underlying mechanisms of action for this compound are entirely unknown. Future investigations are crucial to determine how this molecule interacts with biological systems. Advanced studies at the molecular and cellular level are required to identify specific protein targets and elucidate the signaling pathways that are modulated by the compound. Techniques such as chemical proteomics, thermal shift assays, and high-content imaging could be employed to uncover its molecular targets and cellular phenotype. A significant gap exists in the fundamental understanding of this compound's bioactivity.
Exploration of New Biological Targets and Pathways for Potential Applications
The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. nbinno.combarrowneuro.org This suggests that this compound could also possess valuable pharmacological properties. A critical area for future research is the comprehensive screening of this compound against a diverse panel of biological targets to identify potential therapeutic applications. Investigating its effects on various cellular processes, such as cell proliferation, inflammation, and neuronal function, could reveal novel therapeutic avenues. The lack of any biological screening data represents a major research gap.
Investigation of Material Science Applications
The unique structural features of this compound, including the brominated and dimethoxy-substituted phenyl ring, suggest that it may have interesting properties relevant to material science. The presence of the bromine atom, for instance, could make it a useful building block in the synthesis of functional polymers or organic electronic materials through cross-coupling reactions. Future research should explore the photophysical and electronic properties of this compound and its derivatives. There is a complete absence of research into the material science applications of this molecule.
Studies on Synergistic Effects with Other Bioactive Agents (In Vitro)
Should this compound be found to possess biological activity, a logical next step would be to investigate its potential for synergistic interactions with other known bioactive agents. For example, if it exhibits anticancer properties, in vitro studies could be designed to assess its effects in combination with established chemotherapeutic drugs. iiab.me Such studies are vital for the development of combination therapies that can enhance efficacy and reduce side effects. researchgate.net The current lack of any biological data for this compound means that its potential for synergistic interactions remains a completely unexplored and promising area of research.
Q & A
Q. What are the key synthetic strategies for preparing 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine?
Q. How is the compound characterized to confirm purity and structural identity?
- Methodological Answer : Analytical Workflow :
-
HPLC : Purity assessment using a C18 column (e.g., >95% purity under gradient elution with acetonitrile/water) .
-
NMR Spectroscopy : Key signals include δ 3.75 ppm (singlet, 6H from OCH₃) and δ 3.60–4.20 ppm (morpholine ring protons) .
-
Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 342.04 for C₁₂H₁₆BrNO₃).
- Example NMR Data :
| Proton Environment | Chemical Shift (δ, ppm) | Integration |
|---|---|---|
| Aromatic H (para to Br) | 7.25 | 1H |
| OCH₃ | 3.75 | 6H |
| Morpholine (N-CH₂-O) | 3.60–4.20 | 4H |
Advanced Research Questions
Q. What strategies address regioselectivity challenges during bromination/methoxylation of the phenyl ring?
- Methodological Answer :
-
Directing Groups : Use of temporary protecting groups (e.g., acetyl) to steer bromination to the para position .
-
Steric Control : Bulkier methoxylation reagents (e.g., NaOⁱPr) minimize ortho substitution due to steric clashes with existing substituents.
-
Catalytic Systems : Pd/ligand combinations (e.g., Xantphos) enhance selectivity in cross-coupling steps .
Q. How can degradation pathways and stability be systematically evaluated under varying conditions?
- Methodological Answer :
-
Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via HPLC-MS to identify labile sites (e.g., morpholine ring opening or demethoxylation) .
-
Kinetic Analysis : Plot degradation rate constants (k) vs. temperature to calculate activation energy (Arrhenius equation).
- Stability Data :
| Condition | Major Degradation Product | Half-Life (25°C) |
|---|---|---|
| Acidic (pH 2) | Demethoxylated derivative | 48 hours |
| Oxidative (H₂O₂) | Sulfoxide analog | 12 hours |
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
